Cas no 1261870-93-2 (2-Cyano-3-(difluoromethoxy)naphthalene)

2-Cyano-3-(difluoromethoxy)naphthalene 化学的及び物理的性質
名前と識別子
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- 2-Cyano-3-(difluoromethoxy)naphthalene
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- インチ: 1S/C12H7F2NO/c13-12(14)16-11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-6,12H
- InChIKey: ZRAJZIXFMAHOIO-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C#N)C=C2C=CC=CC2=C1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 286
- XLogP3: 3.8
- トポロジー分子極性表面積: 33
2-Cyano-3-(difluoromethoxy)naphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219002064-500mg |
2-Cyano-3-(difluoromethoxy)naphthalene |
1261870-93-2 | 98% | 500mg |
1,038.80 USD | 2021-06-15 | |
Alichem | A219002064-1g |
2-Cyano-3-(difluoromethoxy)naphthalene |
1261870-93-2 | 98% | 1g |
1,802.95 USD | 2021-06-15 |
2-Cyano-3-(difluoromethoxy)naphthalene 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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8. Book reviews
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
2-Cyano-3-(difluoromethoxy)naphthaleneに関する追加情報
2-Cyano-3-(difluoromethoxy)naphthalene: A Comprehensive Overview
2-Cyano-3-(difluoromethoxy)naphthalene (CAS No. 1261870-93-2) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, characterized by its distinctive cyano and difluoromethoxy functional groups, exhibits a range of properties that make it an attractive candidate for various applications.
The molecular structure of 2-Cyano-3-(difluoromethoxy)naphthalene consists of a naphthalene core with a cyano group at the 2-position and a difluoromethoxy group at the 3-position. The presence of these functional groups imparts unique electronic and steric properties to the molecule, which can be leveraged in the design of novel materials and pharmaceuticals.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced biological activity and improved pharmacokinetic properties. The difluoromethoxy group in 2-Cyano-3-(difluoromethoxy)naphthalene is particularly noteworthy for its ability to modulate the electronic properties of the molecule, leading to improved solubility and stability. These properties are crucial for the development of drugs with enhanced bioavailability and reduced toxicity.
The cyano group, on the other hand, is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the molecule. This makes 2-Cyano-3-(difluoromethoxy)naphthalene an excellent starting material for synthetic transformations, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates.
In the context of pharmaceutical research, 2-Cyano-3-(difluoromethoxy)naphthalene has shown promise as a lead compound for the development of new therapeutic agents. Studies have demonstrated its potential as an inhibitor of various enzymes and receptors, making it a valuable tool in drug discovery and development. For instance, recent research has explored its use as an inhibitor of protein kinases, which are key targets in cancer therapy.
Beyond its applications in pharmaceuticals, 2-Cyano-3-(difluoromethoxy)naphthalene has also found use in materials science. Its unique electronic properties make it suitable for the development of organic semiconductors and photovoltaic materials. The ability to fine-tune the electronic structure through functionalization offers exciting possibilities for designing materials with tailored properties for specific applications.
The synthesis of 2-Cyano-3-(difluoromethoxy)naphthalene typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions, coupling reactions, and electrophilic aromatic substitution. Advances in synthetic methodologies have led to more efficient and scalable methods for producing this compound, making it more accessible for both academic and industrial applications.
In conclusion, 2-Cyano-3-(difluoromethoxy)naphthalene (CAS No. 1261870-93-2) is a multifaceted compound with a wide range of potential applications in pharmaceutical research, materials science, and organic chemistry. Its unique combination of functional groups provides a robust platform for further exploration and development, positioning it as a valuable asset in various scientific disciplines.
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